

# Technical Support Center: Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during electrophysiology experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What are the most common sources of electrical noise in my recordings?

Electrical noise, often seen as 50/60 Hz hum, is a frequent issue. The most common sources include nearby electronic equipment, transformers, power lines within walls, and fluorescent lighting.[1][2] Ground loops, which occur when there are multiple grounding paths with different resistances, are also a major contributor to noise.[2]

Q2: My pipette tip keeps getting clogged. What can I do?

Clogging is often due to debris in your pipette solution or the bathing solution.[3] Ensure that your internal pipette solution is freshly filtered using an appropriate filter size.[4] Keeping your capillary glass clean and dust-free is also crucial.[3]

Q3: I'm having trouble forming a stable gigaohm seal. What are the likely causes?

Several factors can prevent a stable seal formation. These include:

 Insufficient pipette pressure: A lack of positive pressure can prevent the clearing of debris from the cell surface.[3]



- Poor pipette quality: The size and shape of the pipette tip are critical. If the tip is too large or too small for the cell type, it can be difficult to form a good seal.
- Unhealthy cells: Attempting to patch onto dead or dying cells will likely result in an inability to form a seal.[6]
- Vibrations: Any mechanical instability in the setup can disrupt seal formation. Ensure your air table is functioning correctly.[6]

Q4: My whole-cell recording is unstable and the access resistance is increasing. What should I do?

An increasing access resistance suggests that the patch is resealing. This can be due to a small pipette tip for the cell size.[5] Pipette drift, where the pipette slowly moves away from the cell, can also cause instability.[5] Check for any mechanical tension on the pipette holder from cables or tubing.[3][6] Additionally, ensure the osmolarity of your internal and external solutions are appropriate, as a significant mismatch can affect cell health and recording stability.[5]

# Troubleshooting Guides Guide 1: Troubleshooting Excessive Noise in Recordings

This guide provides a systematic approach to identifying and eliminating sources of electrical noise.

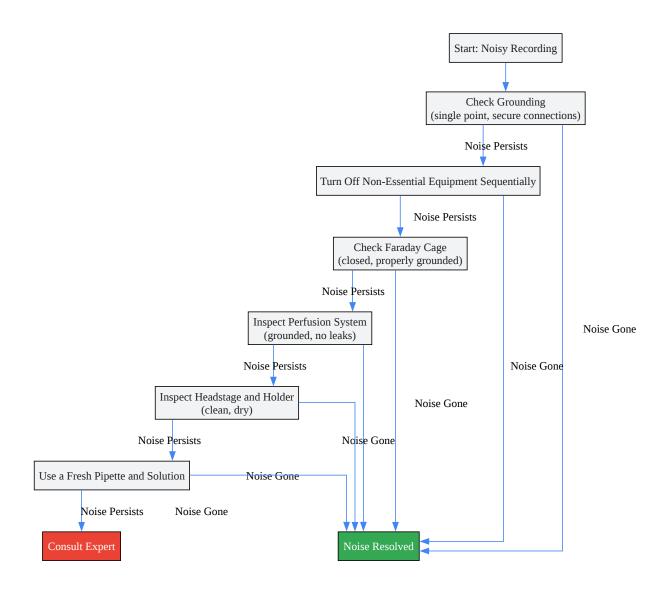
Step 1: Identify the Noise Profile Use the spectral analysis feature in your recording software to identify the frequency of the noise.[1] This can help pinpoint the source.

Noise Frequency	Potential Source	
50/60 Hz (and harmonics at 100/120 Hz)	AC power lines, nearby equipment, fluorescent lights.[2]	
High-frequency noise	Digital equipment, computer monitors.	
Low-frequency drift	Temperature fluctuations, unstable electrode potentials.	



Step 2: Systematic Isolation of the Noise Source

Follow this workflow to systematically identify the source of the noise.





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Fig. 1: Systematic workflow for troubleshooting noisy recordings.

#### Step 3: Common Solutions

- Grounding: Ensure all equipment is connected to a single, common ground point. Avoid ground loops by eliminating multiple ground paths.[2]
- Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.[2]
- Cable Management: Keep cables as short as possible and avoid looping them, as this can create an antenna effect.[1]
- Equipment Placement: Move the recording setup away from sources of electrical noise like power supplies and monitors.[1]

# Guide 2: Achieving and Maintaining a Stable Whole-Cell Configuration

This guide outlines the steps for obtaining a stable whole-cell recording and diagnosing common issues that lead to instability.

Step 1: Preparation and Pipette Approach

A successful recording starts with proper preparation.



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Fig. 2: Experimental workflow for establishing a whole-cell recording.



Step 2: Troubleshooting Common Issues During the Process

Problem	Potential Cause(s)	Suggested Solution(s)
Cannot form a gigaohm seal	Debris on the cell or pipette; unhealthy cell; incorrect pipette size; vibrations.[3][5][6]	Apply sufficient positive pressure when approaching; select a healthy-looking cell; optimize pipette pulling parameters; check the air table and for any sources of vibration.[3][6]
Seal forms but is unstable	Pipette drift; poor cell health.[5]	Check for mechanical stress on the pipette holder from tubing or cables; try a different cell.[3][4]
Cannot break into the cell	Cell membrane is too tough; pipette tip is too small or smooth.	Apply short, strong suction pulses; use the amplifier's "zap" function if available; try a slightly larger pipette tip.
Lose the cell shortly after break-in	Pipette tip is too large, causing dialysis and cell death; poor internal solution quality (e.g., incorrect osmolarity or pH).[5]	Use a smaller pipette tip; prepare fresh internal solution and verify its osmolarity and pH.[5][6]
Access resistance is high or increasing	Incomplete membrane rupture; the patch is resealing.[7]	Apply additional gentle suction; use a pipette with a slightly larger tip.[5][7]

#### Step 3: Maintaining a Long, Stable Recording

- Solution Quality: Ensure both internal and external solutions are fresh and have the correct osmolarity and pH.[5] The internal solution should be kept cold.
- Mechanical Stability: Minimize any drift of the pipette by ensuring the holder is securely fastened and free from tension.[3][5]



- Perfusion Rate: Maintain a stable and appropriate perfusion rate. A fluctuating bath level can introduce instability.[6]
- Holding Potential: Holding the cell at a very hyperpolarized potential can be stressful for the cell. Try to use a holding potential that is more physiological if possible.[5]

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- To cite this document: BenchChem. [Technical Support Center: Electrophysiology Recordings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666951#troubleshooting-bi-1230-electrophysiology-recordings]

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